ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE
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Overview
Description
ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound with a molecular formula of C13H12N4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves multiple steps. The process begins with the preparation of the core structure, which includes the triazinoindole and thiadiazole moieties. These are synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the esterification of the intermediate product with ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. It can chelate metal ions, which is crucial for its biological activity. For instance, its ability to bind iron ions can disrupt cellular processes in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE:
Butanoic acid, 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-, ethyl ester: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to chelate iron and induce apoptosis in cancer cells makes it a promising candidate for further research .
Properties
IUPAC Name |
ethyl 2-[5-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanoylamino]-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3S2/c1-3-12(17(28)22-19-25-23-13(31-19)9-14(27)29-4-2)30-18-21-16-15(24-26-18)10-7-5-6-8-11(10)20-16/h5-8,12H,3-4,9H2,1-2H3,(H,20,21,26)(H,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHACSGBKCECMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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